molecular formula C10H10N2O3S B1463976 (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide CAS No. 1334146-76-7

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide

Cat. No. B1463976
CAS RN: 1334146-76-7
M. Wt: 238.27 g/mol
InChI Key: SPHHAYOEPFFFFW-UHFFFAOYSA-N
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Description

“(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide” is a chemical compound with the CAS Number 1334146-76-7 . It is a versatile compound used in scientific research. Its unique structure allows for diverse applications, such as drug development and material synthesis.


Synthesis Analysis

While specific synthesis methods for “(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide” were not found, oxazole derivatives can be synthesized using various methods . For instance, 2-methyl-5-phenyloxazole can be synthesized by adding a 57% solution of nitric acid to sulfuric acid cooled to 0°C .


Molecular Structure Analysis

The molecular weight of “(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide” is 238.27 . The InChI Code is 1S/C10H10N2O3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,13,14) .

It is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Antiviral Research

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide: has been utilized in the synthesis of honokiol derivatives, which are investigated for their potential as viral entry inhibitors against SARS-CoV-2 . These derivatives have shown promising results in pseudovirus models and could contribute to the development of new antiviral medications.

Biochemistry: Biological Activity Studies

Oxazole derivatives, like (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide , are important in biochemistry for their wide spectrum of biological activities. They serve as intermediates in synthesizing new chemical entities with therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory properties .

Pharmacology: Drug Development

In pharmacology, (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide is a valuable scaffold for drug development. Its oxazole core is a common feature in many medicinal compounds, and its derivatives are explored for various pharmacological activities, such as inhibiting platelet aggregation and tyrosine kinase .

Material Science: Polymer Research

Oxazolone derivatives, related to (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide , have been synthesized for their antimicrobial and cytotoxic activity, which can be significant in material science for creating bioactive polymers with potential medical applications .

Environmental Science: Sensor Development

Novel oxazol-5-one derivatives, which are structurally related to (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide , have been developed with multifunctional properties. These include pH sensitivity and electropolymerizability, making them suitable for environmental sensor applications .

properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHHAYOEPFFFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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